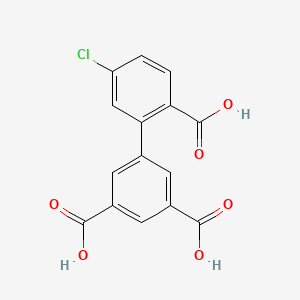
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, also known as 4-chloro-2-benzoylbenzoic acid (4-CBB), is a chlorinated aromatic carboxylic acid with a molecular weight of 306.5 g/mol. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agricultural chemicals, dyes, and pigments. 4-CBB is a versatile and stable building block for a variety of organic syntheses. It is widely used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents.
作用機序
4-CBB is an important intermediate in the synthesis of a wide range of organic compounds. It is a versatile and stable building block for a variety of organic syntheses. The reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields 4-CBB in high purity. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C.
Biochemical and Physiological Effects
4-CBB is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. In addition, it has been used in the synthesis of various polymers, such as polyesters and polyamides. 4-CBB has been found to have an inhibitory effect on the growth of certain microorganisms, and has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to possess antineoplastic activity.
実験室実験の利点と制限
The use of 4-CBB in laboratory experiments has several advantages. It is a stable and versatile building block for a variety of organic syntheses. It is readily available and can be synthesized in high purity with a simple reaction. In addition, it is relatively inexpensive and has a low toxicity profile. The main limitation of 4-CBB is that it is a chlorinated aromatic carboxylic acid, which may have a negative impact on the environment.
将来の方向性
The use of 4-CBB in laboratory experiments has several potential future directions. It could be used in the synthesis of new compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It could also be used in the synthesis of new polymers, such as polyesters and polyamides. In addition, 4-CBB could be used in the development of new catalysts, such as Lewis acids and Brønsted acids. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
合成法
4-CBB can be synthesized in a variety of ways. The most common method is the reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C. The reaction is fast and efficient, and yields a product with a high purity of 95%.
科学的研究の応用
4-CBB is used in a variety of scientific research applications. It is widely used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and agricultural chemicals. In addition, 4-CBB has been used in the synthesis of various polymers, such as polyesters and polyamides.
特性
IUPAC Name |
5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKISLCAWFUBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691895 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261984-81-9 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

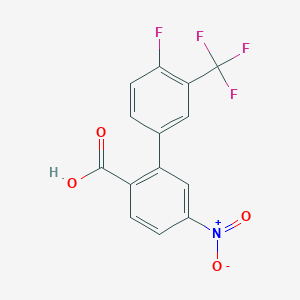


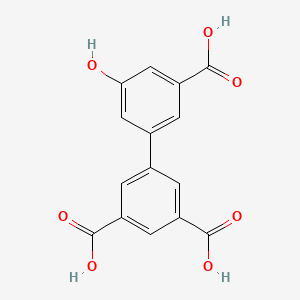
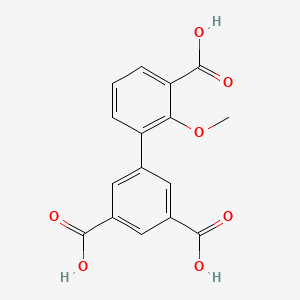

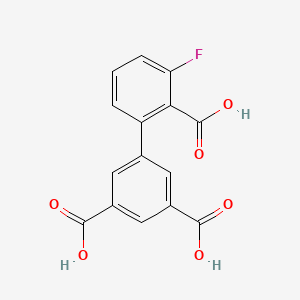


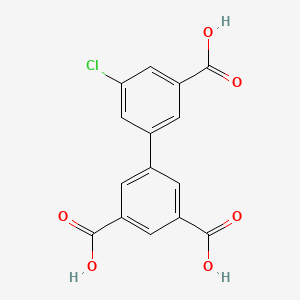
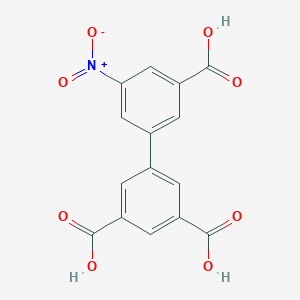
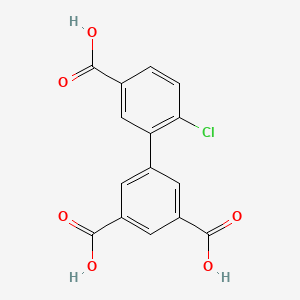
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)